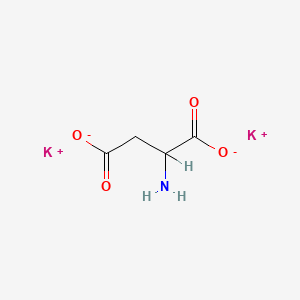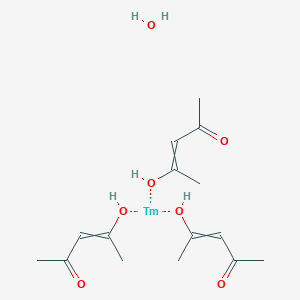
Bismuth tungsten oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth tungsten oxide, also known as bismuth tungstate, is a binary oxide compound composed of bismuth, tungsten, and oxygen. It is represented by the chemical formula Bi₂WO₆. This compound is known for its unique electronic structure and photocatalytic properties, making it a subject of extensive research in various fields, including environmental science and materials chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth tungsten oxide can be synthesized through various methods, including hydrothermal synthesis, solid-state reactions, and sol-gel processes. One common method involves the hydrothermal synthesis, where bismuth nitrate and sodium tungstate are dissolved in distilled water and subjected to high temperatures and pressures in an autoclave. The reaction conditions, such as pH and hydrothermal reaction time, significantly influence the morphology and phase of the resulting this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction method. This involves mixing bismuth oxide and tungsten oxide powders, followed by calcination at high temperatures. The process ensures the formation of a homogeneous compound with desired crystalline properties .
Análisis De Reacciones Químicas
Types of Reactions: Bismuth tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. Its photocatalytic activity is particularly notable, as it can facilitate the degradation of organic pollutants under visible light irradiation .
Common Reagents and Conditions: In photocatalytic reactions, this compound is often used in the presence of light sources, such as visible light or ultraviolet light. The compound can also participate in redox reactions, where it acts as a catalyst to facilitate the transfer of electrons between reactants .
Major Products Formed: The major products formed from the photocatalytic reactions involving this compound include degraded organic pollutants, such as dyes and antibiotics. These reactions result in the breakdown of complex organic molecules into simpler, less harmful compounds .
Aplicaciones Científicas De Investigación
Bismuth tungsten oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants and the reduction of carbon dioxide. In biology and medicine, this compound nanoparticles are explored for their potential in drug delivery, biosensing, and cancer therapy. In industry, the compound is utilized in the production of electronic components, such as capacitors, optical sensors, and thermistors .
Mecanismo De Acción
The mechanism of action of bismuth tungsten oxide primarily involves its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs, which facilitate redox reactions. The electrons and holes migrate to the surface of the material, where they interact with adsorbed molecules, leading to the degradation of pollutants or the reduction of carbon dioxide. The unique electronic structure of this compound, with its hybridized valence and conduction bands, enhances its photocatalytic efficiency .
Comparación Con Compuestos Similares
Bismuth tungsten oxide is often compared with other photocatalytic compounds, such as titanium dioxide, tungsten trioxide, and cadmium sulfide. While titanium dioxide is widely used for its high photocatalytic activity, this compound offers the advantage of visible light responsiveness, making it more effective under natural sunlight. Tungsten trioxide and cadmium sulfide also exhibit photocatalytic properties, but this compound’s unique electronic structure and lower toxicity make it a more attractive option for environmental and biomedical applications .
List of Similar Compounds:- Titanium dioxide (TiO₂)
- Tungsten trioxide (WO₃)
- Cadmium sulfide (CdS)
- Graphitic carbon nitride (g-C₃N₄)
- Tin dioxide (SnO₂)
This compound stands out among these compounds due to its unique combination of properties, including visible light responsiveness, high photocatalytic efficiency, and low toxicity .
Propiedades
IUPAC Name |
dibismuth;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.12O.3W/q2*+3;;;;;;;6*-1;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBMQNJXHTBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O12W3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-86-3 |
Source


|
| Record name | bismuth tungstate ( Bi2WO6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












